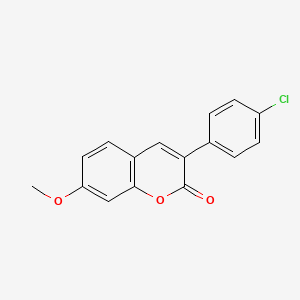
(E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound that features a combination of pyridazine, piperazine, and furan moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and piperazine intermediates, followed by their coupling with the furan derivative.
-
Step 1: Synthesis of Pyridazine Intermediate
- React 4-chloropyridazine with dimethylamine in the presence of a base such as sodium hydride to form 6-(dimethylamino)pyridazine.
- Reaction conditions: Solvent (e.g., DMF), temperature (e.g., 80°C), and reaction time (e.g., 12 hours).
-
Step 2: Synthesis of Piperazine Intermediate
- React 1-boc-piperazine with the pyridazine intermediate to form 4-(6-(dimethylamino)pyridazin-4-yl)piperazine.
- Reaction conditions: Solvent (e.g., THF), temperature (e.g., room temperature), and reaction time (e.g., 6 hours).
-
Step 3: Coupling with Furan Derivative
- React the piperazine intermediate with (E)-3-(furan-2-yl)prop-2-en-1-one in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature), and reaction time (e.g., 24 hours).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione.
Reduction: (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can investigate its interactions with various biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for the treatment of certain diseases. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties could be leveraged to create materials with specific characteristics, such as enhanced durability or conductivity.
作用机制
The mechanism of action of (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action would involve binding to a specific molecular target, such as a receptor or enzyme, and modulating its activity. This could lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
(E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
(E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one lies in its combination of pyridazine, piperazine, and furan moieties. This unique structure may confer specific chemical and biological properties that are not present in similar compounds. For example, the furan ring may provide additional sites for chemical modification, while the pyridazine and piperazine moieties may enhance its biological activity.
属性
IUPAC Name |
(E)-1-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-20(2)16-12-14(13-18-19-16)21-7-9-22(10-8-21)17(23)6-5-15-4-3-11-24-15/h3-6,11-13H,7-10H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHHWTDOEZESNP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
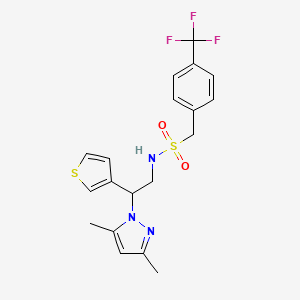
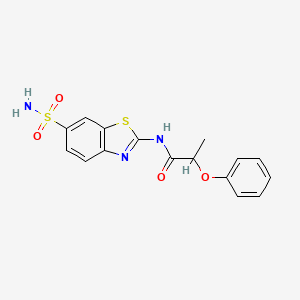
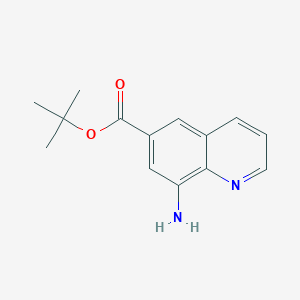
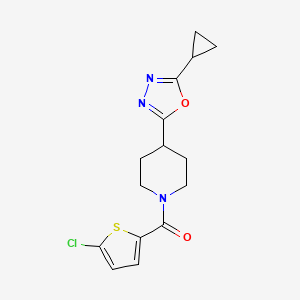
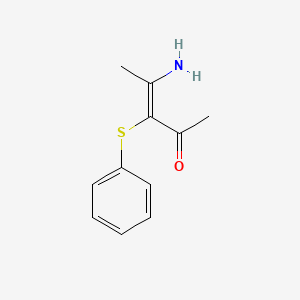
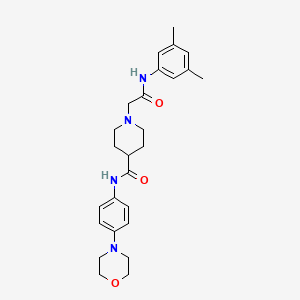
![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)
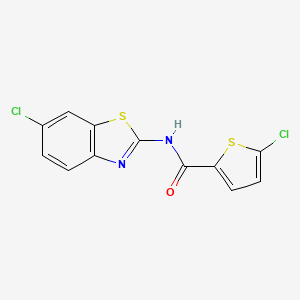
![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)
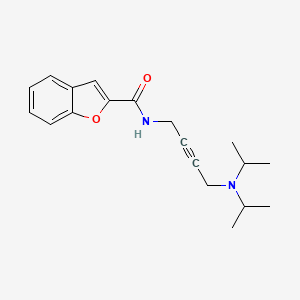
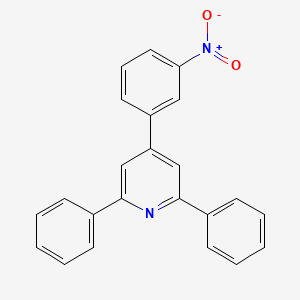
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
